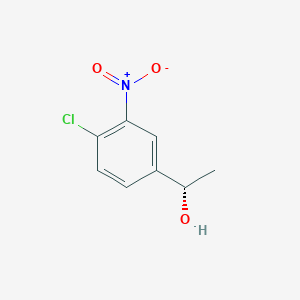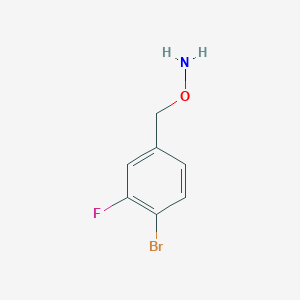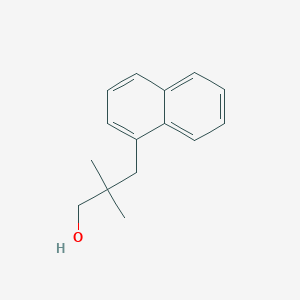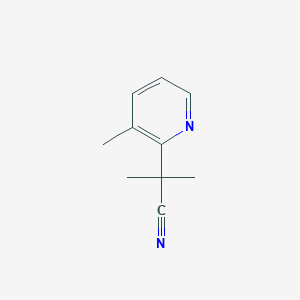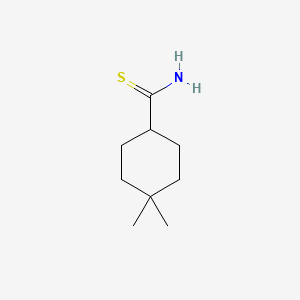
4,4-Dimethylcyclohexane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It consists of a cyclohexane ring substituted with two methyl groups at the 4th position and a carbothioamide group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexane-1-carbothioamide typically involves the reaction of 4,4-dimethylcyclohexanone with thioamide reagents under specific conditions. One common method is the reaction of 4,4-dimethylcyclohexanone with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired carbothioamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out under mild conditions.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethylcyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylcyclohexane-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing its activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carbothioamide: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-carbothioamide: Contains only one methyl group, leading to variations in reactivity and applications.
4,4-Dimethylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide, affecting its chemical behavior.
Uniqueness
4,4-Dimethylcyclohexane-1-carbothioamide is unique due to the presence of two methyl groups at the 4th position, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H17NS |
|---|---|
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
4,4-dimethylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C9H17NS/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
Clave InChI |
ZOLWZOHZXSZOIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)
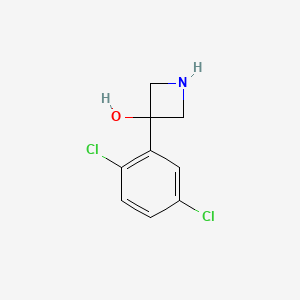
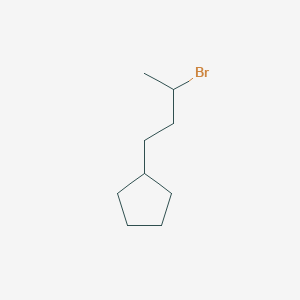
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
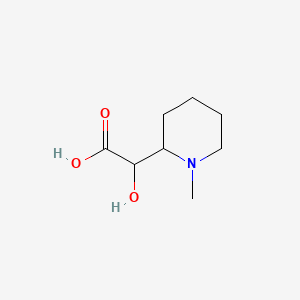
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

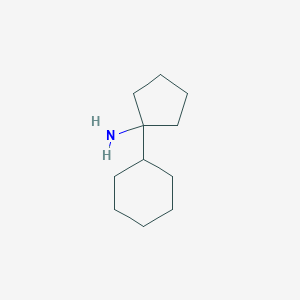
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
